
(E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a synthetic chemical featuring a complex structure with multiple heterocyclic rings, including pyrazinyl, oxadiazolyl, azetidinyl, and thiophenyl groups. This structure suggests potential for diverse chemical reactions and properties, though specific literature on this exact compound is scarce.
Synthesis Analysis
Research into related compounds, such as azetidinones and oxadiazoles, often involves multistep synthesis processes that include cyclization reactions, condensations, and substitutions. For example, azetidin-2-one derivatives have been synthesized through reactions involving chloroacetic acid and various amines or hydrazines, indicating a potential pathway for synthesizing compounds with azetidinone structures (Shailesh et al., 2012).
Molecular Structure Analysis
Structural analysis of similar compounds typically employs spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can provide definitive structural confirmation, as seen in studies of related heterocyclic compounds (Shivalingegowda et al., 2017).
科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds with similar structures, such as those containing azetidin-1-yl and thiophen-2-yl moieties, have been reported to exhibit significant antimicrobial and antifungal activities. For instance, certain azetidinone derivatives have demonstrated potential as antimicrobial agents against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal species including Candida albicans, Aspergillus niger, and Aspergillus Clavatus (Patel & Patel, 2017). Similarly, compounds containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against pests like the diamondback moth (Plutella xylostella), highlighting their potential in agricultural applications (Qi et al., 2014).
Synthesis and Structural Analysis
The compound is part of a class of molecules that are often synthesized and analyzed for their structural properties. For example, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, a compound with a similar structure, was synthesized, characterized by spectroscopic techniques, and had its structure confirmed by X-ray diffraction. Such compounds typically crystallize in specific crystal systems, and their intermolecular interactions and molecular shapes are analyzed using techniques like Hirshfeld surface analysis (Shivalingegowda et al., 2017).
Potential in Chemotherapy and Neurology
While the specific compound (E)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has not been directly associated with these applications, related compounds have shown promising results. Chalcones and related structures have been explored for their chemotherapeutic potential, and certain derivatives have demonstrated significant anti-inflammatory and antioxidant activities, suggesting potential applications in treating related disorders (Shehab et al., 2018). Moreover, derivatives like phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been evaluated for their antidepressant activity, indicating potential relevance in neurological treatments (Mathew et al., 2014).
特性
IUPAC Name |
(E)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-14(4-3-12-2-1-7-24-12)21-9-11(10-21)16-19-15(20-23-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIXUZQMZIUVTF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

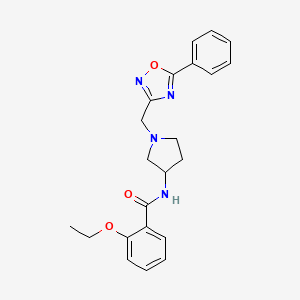
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
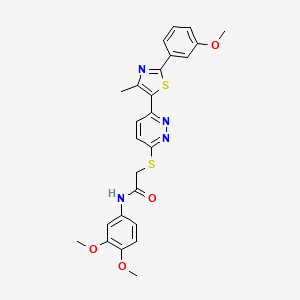
![N-(2-chloro-4-methylphenyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2482139.png)

![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2482143.png)
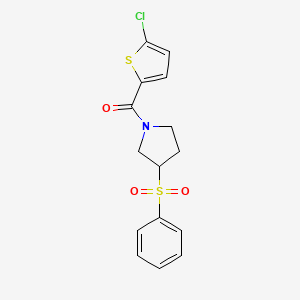
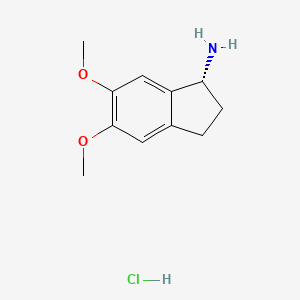
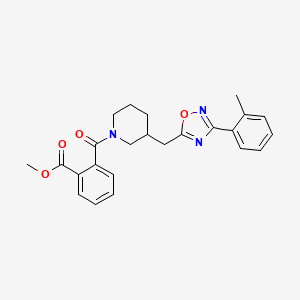
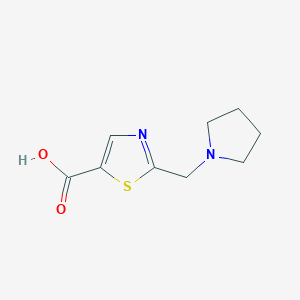
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)